N-(3-chloro-4-methylphenyl)-N'-(3-phenylpropyl)ethanediamide
Overview
Description
N-(3-chloro-4-methylphenyl)-N'-(3-phenylpropyl)ethanediamide is a useful research compound. Its molecular formula is C18H19ClN2O2 and its molecular weight is 330.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.1135055 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Catalysis The asymmetric hydrogenation of ketones, such as 3-chloro-1-phenylpropan-1-one, catalyzed by ruthenium complexes, demonstrates the importance of similar compounds in enantioselective synthesis. Such processes are crucial for the production of chiral molecules with high optical purity, which is of significant interest in pharmaceuticals (Liu et al., 2015).
Material Science The synthesis and characterization of stable dications derived from ortho-aminophenyl diamine and pyridinecarboxaldehyde showcase the utility of similar ethanediamide compounds in creating novel materials with potential applications in electronics or as ligands in coordination chemistry (Keypour et al., 2009).
Pharmaceutical Research The development of novel azetidine-2-one derivatives of 1H-benzimidazole, prepared through processes involving similar ethanediamide compounds, highlights the ongoing exploration of new therapeutic agents. Such research contributes to the discovery of compounds with antimicrobial and cytotoxic activities, offering pathways to new drugs (Noolvi et al., 2014).
Environmental Chemistry Research on the breakdown of chloroacetamides like metolachlor and alachlor in aquatic systems, while not directly related, underscores the environmental relevance of chemical transformations. Understanding how similar compounds degrade can inform the development of more eco-friendly pesticides and their management (Graham et al., 1999).
Surface Science The investigation into sulfobetaine-type zwitterionic gemini surfactants, synthesized from reactions involving diamines, reveals the surfactant properties of similar structures. These findings have implications for various applications, including detergents, emulsifiers, and in enhancing the delivery of pharmaceuticals (Yoshimura et al., 2006).
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(3-phenylpropyl)oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-13-9-10-15(12-16(13)19)21-18(23)17(22)20-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQAWTWTRZSGKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCC2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.